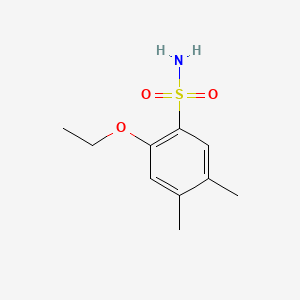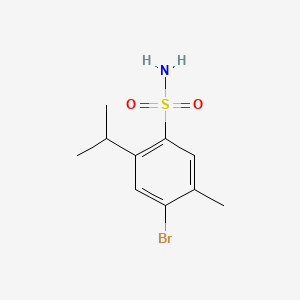
Monensin decyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monensin decyl ester is a derivative of the antibiotic Monensin . Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . Monensin decyl ester is a lipophilic ester derivative of monensin, a natural antibiotic that has potent ionophoric activity against various cell types.
Synthesis Analysis
Monensin is produced by Streptomyces cinnamonensis. The monensin biosynthetic gene cluster (mon) has been reported. Three putatively pathway-specific regulators (MonH, MonRI, and MonRII) have been identified that positively regulate monensin production .Molecular Structure Analysis
Monensin decyl ester has a molecular formula of C46H82O11 and a molecular weight of 811.14 . It contains a total of 143 bonds, including 61 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 3 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 6 aliphatic ethers .Chemical Reactions Analysis
Esters, including Monensin decyl ester, are less reactive toward nucleophiles than either acid chlorides or anhydrides . They undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives .Wissenschaftliche Forschungsanwendungen
Ion-Selective Electrodes
Monensin decyl ester is widely used in ion-selective electrodes . These electrodes are used in a variety of fields, including environmental monitoring, clinical diagnostics, and food analysis. The use of Monensin decyl ester enhances the selectivity and sensitivity of these electrodes, making them more effective in detecting specific ions.
Blockage of Golgi Transport
In laboratory research, Monensin decyl ester is used extensively to block Golgi transport . This is particularly useful in cell biology research, where the blocking of Golgi transport can help scientists understand the transport mechanisms within cells and the roles they play in various cellular functions.
Antimicrobial Resistance Studies
Monensin decyl ester is used in studies investigating antimicrobial resistance . The use of Monensin decyl ester in livestock farming and its consequent dissemination in the environment has led to investigations into whether it represents a potential vector for the propagation of antimicrobial resistance .
Taste Evaluation Systems
Monensin decyl ester has been applied to the monitoring of food fermentation, such as Kimchi fermentation . As an objective method, taste evaluation with an instrument is able to supplement the subjective sensory evaluation and to be applied to the optimization of food processing .
Veterinary Pharmacology
Monensin decyl ester is used in veterinary pharmacology . It acts as a coccidiostat in poultry farming and as a preventative measure against ketosis in lactating cows .
Environmental Impact Studies
The numerous applications of Monensin decyl ester in livestock farming and the consequent dissemination of the compound and its metabolites in the environment have led to studies investigating its environmental impact . These studies aim to assess the local and global environmental ramifications of Monensin decyl ester usage .
Wirkmechanismus
Target of Action
Monensin decyl ester, a derivative of the polyether antibiotic monensin, primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . These cations play crucial roles in maintaining cellular homeostasis and are involved in various physiological processes, including signal transduction, fluid balance, and nerve impulse transmission .
Mode of Action
Monensin decyl ester operates as an ionophore, facilitating the transport of these cations across lipid membranes of cells . This ionophoric ability is key to its antibacterial properties .
Biochemical Pathways
Monensin decyl ester impacts the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation and survival . By targeting this pathway, monensin decyl ester can exert antiproliferative effects, particularly in certain cancer cells .
Pharmacokinetics
The pharmacokinetics of monensin, from which monensin decyl ester is derived, has been studied in animals such as broiler chickens . After administration, monensin exhibits a half-life of 2.11 hours, an absorption half-life of 0.27 hours, and a systemic bioavailability of 65.1% . It’s important to note that the pharmacokinetic properties of monensin decyl ester may vary and further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of monensin decyl ester’s action is its antiproliferative effect, particularly in cancer cells . By interfering with the PI3K/AKT signaling pathway, it can inhibit cell proliferation and induce apoptosis . This makes it a potential candidate for therapeutic applications in cancer treatment .
Action Environment
The action of monensin decyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, its use in animal feeds suggests that dietary factors may also play a role in its action . .
Safety and Hazards
Monensin is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed . Users are advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, immediate medical attention is required .
Zukünftige Richtungen
Monensin has shown potential therapeutic applications beyond its use in animal feeds. It has demonstrated the ability to induce cell apoptosis and inhibit proliferation of various types of cancer cells . Monensin and its combination with rapamycin may be an effective therapeutic candidate for treating neuroblastoma .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Monensin decyl ester involves the esterification of Monensin with decanol.", "Starting Materials": [ "Monensin", "Decanol", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Monensin is dissolved in chloroform and decanol is added to the solution.", "Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added to the solution to activate the carboxylic acid group of Monensin.", "The reaction mixture is stirred at room temperature for several hours until the esterification reaction is complete.", "The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any unreacted starting materials and byproducts.", "The organic layer is separated and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is obtained as a white solid." ] } | |
CAS-Nummer |
164231-69-6 |
Produktname |
Monensin decyl ester |
Molekularformel |
C46H82O11 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Monensin Decyl Ester contribute to the development of sodium-selective nanosensors?
A1: Monensin Decyl Ester, a derivative of the naturally occurring ionophore Monensin, exhibits high selectivity for sodium ions. [, ] This selectivity makes it a suitable component in the fabrication of nanosensors designed to measure sodium ion concentrations. The research demonstrates the incorporation of Monensin Decyl Ester into spherical nanosensors, termed PEBBLEs (probes encapsulated by biologically localized embedding). [] These nanosensors, with sizes ranging from 500 nm to 1 μm, are constructed using decyl methacrylate as the matrix. The inclusion of Monensin Decyl Ester within this matrix enables the selective detection and measurement of sodium ions within live cells.
Q2: How does temperature impact the selectivity of Monensin Decyl Ester-based sodium-selective electrodes?
A2: Research indicates that temperature has a minimal effect on the selectivity of sodium-selective electrodes utilizing Monensin Decyl Ester. [] Studies comparing Monensin, Monensin Methyl Ester (MME), and Monensin Decyl Ester (MDE) revealed that while Monensin-based electrodes exhibited a noticeable increase in selectivity for sodium over potassium with increasing temperature, electrodes based on MME or MDE showed negligible changes. This difference in behavior can be attributed to the varying temperature-dependent formation constants between the ions and the different ionophores.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[2-(sulphosuccinimidooxycarbonyloxy)ethyl]sulphone](/img/structure/B1169644.png)